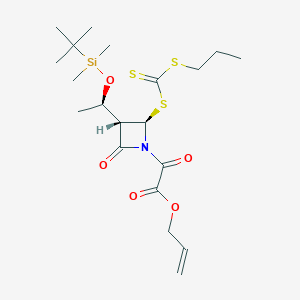
(R)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
Descripción general
Descripción
“®-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 2829279-80-1 . It has a molecular weight of 239.10 and its molecular formula is C8H12Cl2N2O2 . It is a solid substance and is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O2.2ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;;/h1-4,6H,5,9H2,(H,11,12);2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid and is stored in an inert atmosphere at 2-8°C . Unfortunately, the boiling point is not available .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A study focused on the synthesis of pyridine derivatives, including the preparation of 2-{[3-(Triethoxysilyl)propyl]amino}pyridine, which showcases the potential utility of pyridine-based compounds in creating complex organosilicon polymers. These compounds have shown an affinity for forming anionites in the presence of hydrochloric acid, indicative of their potential in materials science and catalysis applications (Belousova et al., 2001).
Biological Activity
Research into pyridine derivatives also extends into the realm of antimicrobial and antimycobacterial activities. For instance, nicotinic acid hydrazide derivatives have been synthesized and evaluated for their potential in treating infections, highlighting the broader applicability of pyridine-based compounds in addressing public health challenges (R.V.Sidhaye et al., 2011).
Fluorescence Properties
N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters were synthesized and their fluorescence properties evaluated, indicating the utility of these compounds in developing fluorescent probes or materials with specific light-emitting properties. This research underscores the potential of pyridine-based compounds in the field of optical materials and sensors (Girgis et al., 2004).
Chemoenzymatic Applications
A study detailed the chemoenzymatic synthesis of optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, a valuable moiety for beta3-adrenergic receptor agonists, highlighting the compound's significance in medicinal chemistry and drug design (Perrone et al., 2006).
Integrin Inhibitor Research
Research on nonpeptidic αvβ6 integrin inhibitors for the treatment of idiopathic pulmonary fibrosis further demonstrates the therapeutic potential of pyridine derivatives in addressing fibrotic diseases, offering insights into drug development strategies targeting specific cellular receptors (Procopiou et al., 2018).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, H335 . These codes refer to specific hazards associated with the compound, such as causing skin irritation (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
(2R)-2-amino-3-pyridin-2-ylpropanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOJCMDWQOEDJA-XCUBXKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C[C@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856387 | |
| Record name | 3-Pyridin-2-yl-D-alanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride | |
CAS RN |
74104-85-1 | |
| Record name | 3-Pyridin-2-yl-D-alanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1512656.png)
![(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide](/img/structure/B1512657.png)

![1-Oxo-2-oxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate](/img/structure/B1512659.png)

![7-tert-Butyl 2-ethyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate](/img/structure/B1512661.png)





![(5-Formylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1512677.png)

